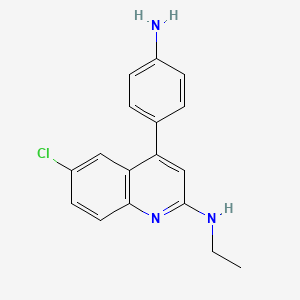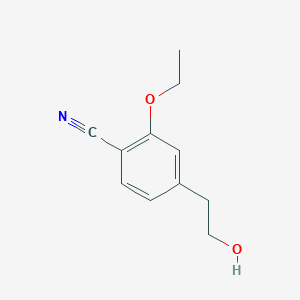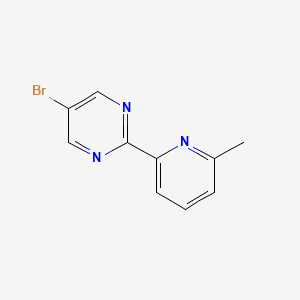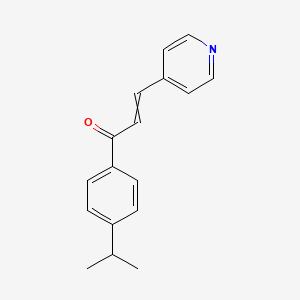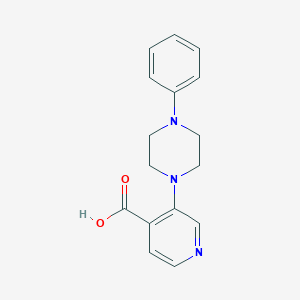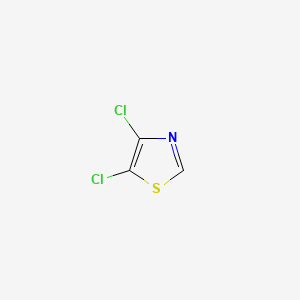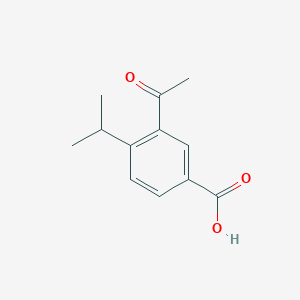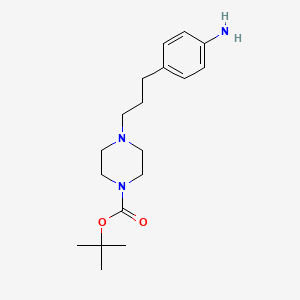
Tert-butyl 4-(3-(4-aminophenyl)propyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate: is an organic compound with a complex structure that includes a piperazine ring, an aminophenyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate with appropriate reagents to introduce the propyl group. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization and characterization using techniques like NMR and HPLC .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a ligand in binding studies.
Medicine: In medicine, tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .
Comparación Con Compuestos Similares
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate is unique due to the presence of the propyl group, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds .
Propiedades
Fórmula molecular |
C18H29N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14,19H2,1-3H3 |
Clave InChI |
DZRDXPJVARBQIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


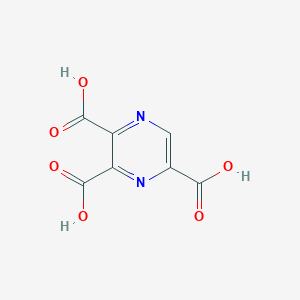
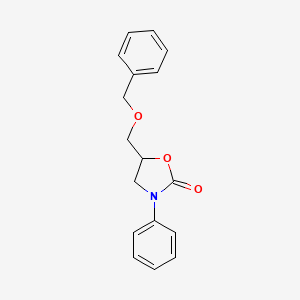
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

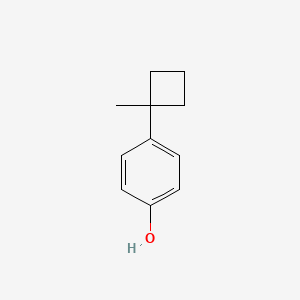
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
